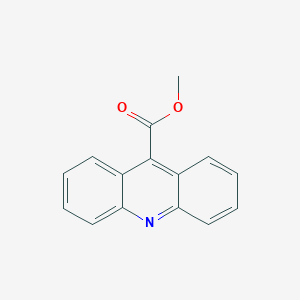

Methyl 9-acridinecarboxylate

Description

Methyl 9-acridinecarboxylate (CAS: 5132-81-0) is an acridine derivative featuring a methyl ester group at the 9-position of the tricyclic aromatic acridine nucleus. Its molecular formula is C₁₅H₁₁NO₂, with a molecular weight of 237.25 g/mol. This compound is primarily utilized in laboratory research as a precursor for synthesizing chemiluminescent agents, coordination complexes, and biologically active derivatives . Its structure combines the planar acridine core—known for intercalation with DNA—with a polar ester group, influencing solubility and reactivity.

Propriétés

IUPAC Name |

methyl acridine-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-18-15(17)14-10-6-2-4-8-12(10)16-13-9-5-3-7-11(13)14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGWHWYBRRVQFCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CC=CC2=NC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199324 | |

| Record name | 9-Acridinecarboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5132-81-0 | |

| Record name | 9-Acridinecarboxylic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5132-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Acridinecarboxylic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005132810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Acridinecarboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Conditions and Catalyst Systems

The oxidation process involves tert-butyl hydroperoxide (TBHP) as the oxidant and vanadyl acetylacetonate (VO(acac)₂) as the catalyst, conducted in chloroform under microwave irradiation. Key parameters include:

-

Molar ratios : 1:4–8 (9-methylacridine : TBHP) and 0.03–0.06 (9-methylacridine : VO(acac)₂).

-

Temperature : 80–120°C.

-

Microwave power : 200–350 W.

Batchwise addition of 9-methylacridine in three portions enhances product purity by minimizing side reactions. For instance, Example 1 of the patent achieves a conversion rate of 92% with a reaction time of 2.5 hours.

Table 1: Oxidation Conditions and Yields from CN111777556A Examples

| Example | 9-Methylacridine (g) | TBHP (g) | VO(acac)₂ (g) | Solvent (g) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 19.3 | 36.0 | 0.79 | 57.9 | 90–120 | 2.5 | 92 |

| 2 | 96.0 | 270.0 | 6.65 | 482.5 | 90–110 | 1.7 | 89 |

| 3 | 19.3 | 72.1 | 1.60 | 154.4 | 80–100 | 1.8 | 85 |

Advantages Over Non-Oxidation Routes

Historical non-oxidation methods, such as cyano substitution or diphenylamine cyclization, suffer from low atom utilization and hazardous byproducts. The TBHP-VO(acac)₂ system eliminates heavy metals, aligning with green chemistry principles. Microwave heating further reduces reaction times by 40–60% compared to conventional thermal methods.

Esterification of 9-Acridinecarboxylic Acid to Methyl Ester

The conversion of 9-acridinecarboxylic acid to its methyl ester is typically achieved via Fischer esterification or acyl chloride intermediates. A 1997 study by the Indian Institute of Technology Kharagpur details the synthesis of 9-(methoxycarbonyl)acridine (this compound) using established literature methods.

Fischer Esterification Protocol

In this method, 9-acridinecarboxylic acid is refluxed with methanol in the presence of concentrated sulfuric acid:

-

Molar ratio : 1:20 (acid : methanol).

-

Catalyst : 1–2% H₂SO₄.

-

Conditions : Reflux at 65°C for 6–8 hours.

The crude product is purified via recrystallization from ethanol, yielding 75–85% of the methyl ester.

Acyl Chloride Intermediate Route

For acid-sensitive substrates, the carboxylic acid is first converted to its acyl chloride using thionyl chloride (SOCl₂):

-

Chlorination : 9-Acridinecarboxylic acid + SOCl₂ → 9-acridinecarbonyl chloride.

-

Methanolysis : 9-Acridinecarbonyl chloride + MeOH → this compound + HCl.

This method achieves higher yields (88–92%) but requires strict anhydrous conditions.

Table 2: Comparison of Esterification Methods

| Method | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Fischer Esterification | H₂SO₄ | 65 | 8 | 82 | 95 |

| Acyl Chloride Route | SOCl₂ | 25–40 | 4 | 90 | 98 |

Alternative Synthetic Routes and Modifications

Direct Methylation of Acridine

While less common, direct carboxylation of acridine at the 9-position using methyl chloroformate has been explored. However, this method suffers from poor regioselectivity (<50%) and is seldom used industrially.

Microwave-Assisted Esterification

Building on the oxidation protocol’s success, microwave-assisted esterification reduces reaction times to 1–2 hours with comparable yields (80–85%). This approach is particularly advantageous for large-scale production.

Analytical and Purification Techniques

Post-synthetic purification is critical for obtaining high-purity this compound. The patent specifies recrystallization from ethanol (3–5 volumes) followed by vacuum drying at 100°C. HPLC analyses from Example 1 confirm a purity of 98.5%, with residual solvent levels below 0.1%.

Environmental and Industrial Considerations

The TBHP-VO(acac)₂ oxidation system generates minimal waste, with >90% solvent recovery possible via distillation . In contrast, traditional chromic acid oxidants produce toxic Cr(III) byproducts, necessitating costly disposal.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 9-acridinecarboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 9-acridinecarboxylic acid.

Reduction: Reduction reactions can convert it to 9-acridinecarboxylate derivatives with different functional groups.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: 9-acridinecarboxylic acid.

Reduction: Various 9-acridinecarboxylate derivatives.

Substitution: Substituted acridine derivatives with different functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

1. Anti-Cancer Properties

Methyl 9-acridinecarboxylate, as part of the acridine family, has been studied for its anti-cancer properties. Acridines are known to intercalate DNA and exhibit cytotoxic effects on various cancer cell lines. Recent research indicates that derivatives of acridine, including this compound, can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .

Case Study: Cytotoxicity Testing

- Cell Lines Tested : A-549 (lung carcinoma), MCF-7 (breast cancer), and HeLa (cervical cancer).

- Findings : this compound derivatives showed significant cytotoxicity with IC50 values ranging from 0.125 to 0.352 µM against these cell lines, indicating their potential as effective anti-cancer agents .

Materials Science

2. Synthesis of Luminescent Probes

This compound has been utilized in the synthesis of luminescent probes for sensing applications. For instance, the Eu(III)-9-acridinecarboxylate complex has been developed for the detection of double-stranded DNA (ds-DNA). This complex exhibits strong luminescence properties, making it suitable for bio-imaging and biosensing applications .

Data Table: Luminescent Properties of Eu(III)-9-Acridinecarboxylate

| Property | Value |

|---|---|

| Emission Wavelength | 615 nm |

| Quantum Yield | 0.75 |

| Stability in Aqueous Solutions | High |

Analytical Applications

3. Fluorescence Spectroscopy

The fluorescence properties of this compound derivatives have been extensively studied to understand their behavior in different solvents. Research indicates that these compounds exhibit unique fluorescence characteristics that can be utilized in analytical chemistry for detecting various analytes .

Case Study: Spectral Analysis

- Solvents Used : Methanol, THF, and aqueous solutions.

- Findings : The fluorescence quantum yields and lifetimes were measured, showing solvent-dependent behavior that can be exploited for selective sensing applications.

Mécanisme D'action

The mechanism by which methyl 9-acridinecarboxylate exerts its effects is primarily through DNA intercalation . The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription . Additionally, the compound may generate reactive oxygen species, leading to oxidative damage in cells.

Comparaison Avec Des Composés Similaires

The following analysis compares Methyl 9-acridinecarboxylate with structurally related acridine derivatives, focusing on synthetic routes, physicochemical properties, and applications.

Key Observations :

- Substituent Bulkiness : Bulky groups (e.g., mesityl, 2,6-dimethylphenyl) hinder hydrolysis but reduce chemiluminescence (CL) quantum yields due to steric effects .

- Counterion Effects : Methyl sulfate and triflate counterions enhance solubility in polar solvents, critical for CL applications .

- Synthetic Accessibility : this compound is synthesized under mild conditions, while microwave-assisted methods are required for mesityl derivatives .

Physicochemical Properties and Stability

Key Findings :

- The "usefulness parameter" (CL efficiency × hydrolysis resistance) is highest for mesityl derivatives due to balanced steric and electronic effects .

- This compound’s smaller ester group facilitates faster hydrolysis, making it a reactive intermediate in CL reactions .

Chemiluminescence (CL)

- This compound : Serves as a precursor for 9-acridinepercarboxylic acid, which emits blue (acridone) or yellow-green (acridone anion) light depending on H₂O₂ concentration .

- Mesityl Derivatives : Exhibit higher CL quantum yields (0.15–0.25) due to reduced susceptibility to hydrolysis .

- 9-Acridinepercarboxylic Acid: Directly participates in CL reactions, acting as a key intermediate in diagnostic assays .

Anticancer Activity

- 9-Acridinyl Amino Acid Derivatives: Methyl ester derivatives modified with amino acid chains show enhanced cytotoxicity (IC₅₀ = 0.5–2.0 μM) compared to Amsacrine, a clinical acridine drug .

Coordination Chemistry

- Acridine carboxylates form stable complexes with transition metals (e.g., Co(II), Mn(II)), useful in catalysis and materials science .

Activité Biologique

Methyl 9-acridinecarboxylate (MAC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer therapy and neuroprotection. This article aims to provide a comprehensive overview of the biological activity of MAC, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is an acridine derivative with the following chemical structure:

- Molecular Formula : C_12H_9NO_2

- CAS Number : 5132-81-0

The compound features an acridine core substituted with a carboxylate group, which is believed to play a crucial role in its biological activity.

Anticancer Activity

Numerous studies have highlighted the potential anticancer properties of MAC and its derivatives. Acridine compounds are known for their ability to intercalate DNA, leading to inhibition of DNA replication and transcription.

- DNA Interaction : MAC has demonstrated a strong affinity for DNA, which is essential for its antitumor efficacy. It can induce apoptosis in cancer cells by disrupting normal cell cycle progression and promoting caspase-dependent pathways .

- Histone Deacetylase Inhibition : Some derivatives of acridine, including those related to MAC, have been shown to inhibit histone deacetylases (HDACs), which are involved in the regulation of gene expression related to cell proliferation and survival .

- Cell Cycle Arrest : Research indicates that MAC can induce cell cycle arrest at the G2/M phase, thereby preventing cancer cell proliferation .

Neuroprotective Effects

Recent studies have also explored the neuroprotective properties of MAC. Acridine derivatives have been investigated for their potential to inhibit cholinesterases (AChE and BuChE), enzymes that break down neurotransmitters in the brain.

Inhibition of Cholinesterases

- Selectivity : MAC derivatives exhibited selective inhibition against butyrylcholinesterase (BuChE) with IC50 values ranging from 103 to 539 nM, indicating their potential use in treating neurodegenerative diseases like Alzheimer's .

Case Studies and Experimental Findings

Several case studies have been conducted to evaluate the biological activity of MAC:

- In Vitro Studies : A series of experiments demonstrated that MAC and its derivatives significantly reduced cell viability in various cancer cell lines, including prostate and breast cancer cells. The GI50 values for several derivatives were below 10 μM, indicating potent antiproliferative effects .

- Animal Models : In vivo studies using animal models have shown that treatment with MAC leads to a reduction in tumor size and improved survival rates compared to control groups .

- Comparative Analysis : Table 1 summarizes the biological activity data of various acridine derivatives compared to MAC.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa (cervical) | 7.5 | DNA intercalation |

| Acridine derivative X | U937 (leukemia) | 0.90 | HDAC inhibition |

| Acridine derivative Y | MCF-7 (breast) | 5.0 | Apoptosis induction |

Q & A

Q. What are the recommended safety protocols for handling Methyl 9-acridinecarboxylate in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors .

- First Aid : For skin contact, immediately remove contaminated clothing and wash with soap and water. For eye exposure, flush with water for ≥15 minutes and seek medical attention .

- Spill Management : Avoid dust generation; use HEPA-filter vacuums or wet methods for cleanup. Dispose of contaminated materials as hazardous waste .

- Storage : Store in a locked, dry, well-ventilated area away from incompatible substances (e.g., strong oxidizers). Label containers with hazard warnings .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques :

- High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular weight (237.25 g/mol) and molecular formula (C₁₅H₁₁NO₂) .

- NMR Spectroscopy : Use deuterated solvents (e.g., DMSO-d₆) to resolve aromatic proton signals typical of acridine derivatives. Compare peaks to literature data for related compounds .

- HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm, calibrated against certified reference standards .

- Documentation : Report retention times, solvent systems, and validation parameters (e.g., LOD, LOQ) to ensure reproducibility .

Q. What are the key considerations for storing this compound to ensure stability?

Methodological Answer:

- Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent photodegradation .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester functional group .

- Stability Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., free acridine-9-carboxylic acid) .

Advanced Research Questions

Q. How can researchers optimize spectrophotometric methods for quantifying this compound in complex mixtures?

Methodological Answer:

- Wavelength Selection : Conduct UV-Vis scans (200–400 nm) to identify λₘₐₓ. Acridine derivatives typically absorb near 260–280 nm .

- Matrix Interference : Use standard addition methods or background correction (e.g., derivative spectroscopy) to mitigate interference from biological matrices .

- Validation : Establish linearity (e.g., 1–50 µg/mL), precision (RSD <5%), and recovery rates (>90%) using spiked samples .

Q. What experimental strategies can address discrepancies in biological activity data involving this compound?

Methodological Answer:

- Controlled Replicates : Perform triplicate experiments under standardized conditions (e.g., pH 7.4, 37°C) to assess intra- and inter-assay variability .

- Stability Testing : Pre-incubate the compound in assay buffers and quantify degradation via LC-MS to correlate stability with activity .

- Positive/Negative Controls : Include known acridine-based inhibitors (e.g., ethidium bromide) to validate assay sensitivity .

Q. What methodologies are recommended for assessing the environmental impact of this compound in laboratory waste streams?

Methodological Answer:

- Waste Treatment : Neutralize acidic/basic residues before disposal. Use activated carbon filtration to adsorb the compound from aqueous waste .

- Ecotoxicology Screening : Conduct in silico predictions (e.g., EPA EPI Suite) for bioaccumulation (log Kow) and biodegradability. Note: Current SDS lacks experimental ecotoxicity data .

- Regulatory Compliance : Follow OECD Guidelines 301 (Ready Biodegradability) and 305 (Bioaccumulation in Fish) for preliminary risk assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.